molecular formula C8H8BrClO B13922141 2-Bromo-4-chloro-1-methoxy-3-methyl-benzene CAS No. 29237-11-4

2-Bromo-4-chloro-1-methoxy-3-methyl-benzene

Cat. No.: B13922141
CAS No.: 29237-11-4
M. Wt: 235.50 g/mol
InChI Key: JPUSSBZEYFBZNR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-methoxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Bromo-4-chloro-1-methoxy-3-methylbenzene .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of 2-hydroxy-4-chloro-1-methoxy-3-methylbenzene or 2-amino-4-chloro-1-methoxy-3-methylbenzene.

    Oxidation: Formation of 2-bromo-4-chloro-1-methoxy-3-methylbenzaldehyde.

    Reduction: Formation of 2-methoxy-3-methylbenzene.

Scientific Research Applications

2-Bromo-4-chloro-1-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-methoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-methoxybenzene
  • 2-Bromo-4-chloro-1-methylbenzene
  • 2-Bromo-4-chloro-1-methoxy-3-ethylbenzene

Uniqueness

2-Bromo-4-chloro-1-methoxy-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

29237-11-4

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

3-bromo-1-chloro-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3

InChI Key

JPUSSBZEYFBZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)OC)Cl

Origin of Product

United States

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